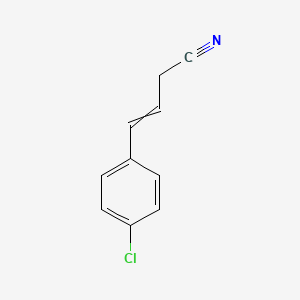

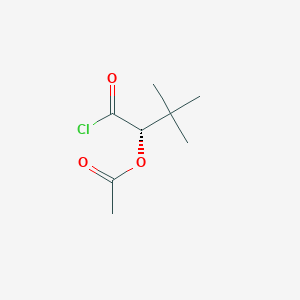

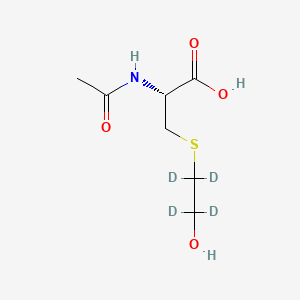

![molecular formula C37H62N2O29 B14419358 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose CAS No. 84280-28-4](/img/structure/B14419358.png)

5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Streptococcal polysaccharide Ia group B is a capsular polysaccharide found in Group B Streptococcus (Streptococcus agalactiae). This Gram-positive bacterium is a significant pathogen, particularly in neonates, causing severe infections such as sepsis, meningitis, and pneumonia . The capsular polysaccharide is a key virulence factor, aiding the bacterium in evading the host immune system .

准备方法

Synthetic Routes and Reaction Conditions

The chemical synthesis of the repeating unit of Streptococcal polysaccharide Ia group B involves complex glycosylation strategies. One method utilizes on-site elongation and dual glycosylation to construct sialotrisaccharide branches based on a hexasaccharide containing adjacent 3,4-di-branched galactose units . Another approach employs a convergent [2 + 3] glycosylation strategy, using a sialo-disaccharide as the donor and a branched trisaccharide as the acceptor .

Industrial Production Methods

Industrial production of Streptococcal polysaccharide Ia group B typically involves the cultivation of Streptococcus agalactiae under controlled conditions. The capsular polysaccharide is then extracted and purified using various biochemical techniques .

化学反应分析

Types of Reactions

Streptococcal polysaccharide Ia group B undergoes several types of chemical reactions, including glycosylation and oxidation. The glycosylation reactions are crucial for constructing the polysaccharide’s complex structure .

Common Reagents and Conditions

Common reagents used in the synthesis of Streptococcal polysaccharide Ia group B include glycosyl donors and acceptors, along with catalysts such as trifluoromethanesulfonic acid (TfOH) for glycosylation reactions . Oxidation reactions may involve reagents like sodium periodate.

Major Products

The major products of these reactions are the repeating units of the capsular polysaccharide, which can be further elaborated for use in vaccines and other applications .

科学研究应用

Streptococcal polysaccharide Ia group B has numerous scientific research applications:

Vaccine Development: It is a key component in the development of glycoconjugate vaccines aimed at preventing Group B Streptococcus infections.

Immunological Studies: The polysaccharide is used to study immune responses and the development of protective antibodies.

Pathogenesis Research: It helps in understanding the mechanisms of bacterial virulence and host-pathogen interactions.

作用机制

The capsular polysaccharide of Streptococcal polysaccharide Ia group B acts as a virulence factor by inhibiting complement opsonization and phagocytic killing. It achieves this by mimicking host antigens and interacting with sialic acid-binding immunoglobulin-type lectins (Siglecs), thereby modulating the host immune response .

相似化合物的比较

Similar Compounds

Streptococcal polysaccharide Ib group B: Structurally similar but antigenically distinct, differing only by a single glycosidic linkage.

Other Group B Streptococcal Polysaccharides: Including serotypes II-IX, each with unique chemical structures and antigenic properties.

Uniqueness

Streptococcal polysaccharide Ia group B is unique due to its specific glycosidic linkages and sialic acid content, which play crucial roles in its immunogenicity and ability to evade the host immune system .

属性

CAS 编号 |

84280-28-4 |

|---|---|

分子式 |

C37H62N2O29 |

分子量 |

998.9 g/mol |

IUPAC 名称 |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1 |

InChI 键 |

JTFSWAXKFBZNJE-IXANPYFWSA-N |

手性 SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H]([C@@H](O[C@@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)CO)CO)O)O |

规范 SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)CO)CO)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

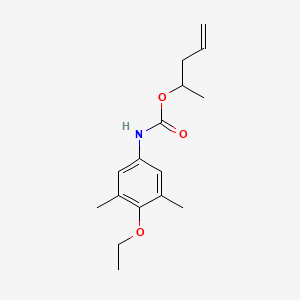

![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)

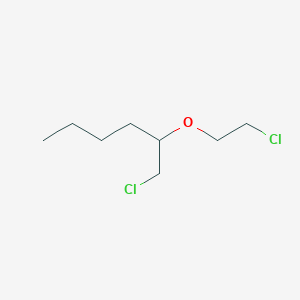

![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)

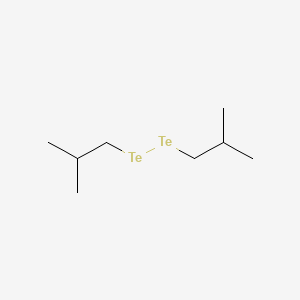

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)